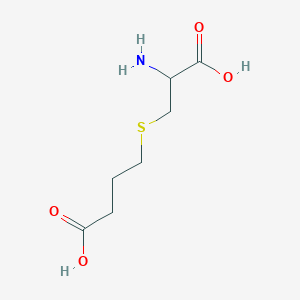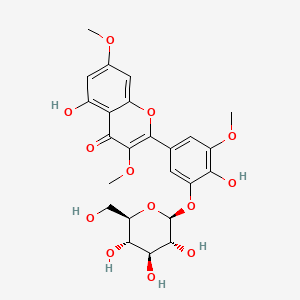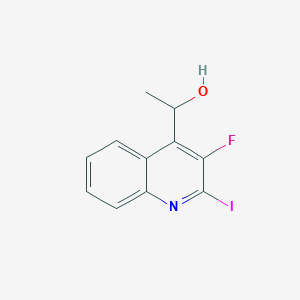
1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol is a chemical compound with the molecular formula C11H9FINO and a molecular weight of 317.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and iodine atoms in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol can be achieved through several synthetic routes. One common method involves the functionalization of the quinoline scaffold. This can be done using classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols to construct and functionalize the quinoline scaffold .
化学反应分析
1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes.
作用机制
The mechanism of action of 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol involves its interaction with various molecular targets and pathways. The presence of fluorine and iodine atoms enhances its biological activity by affecting the compound’s ability to interact with enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its potential use as an antibacterial or antineoplastic agent .
相似化合物的比较
1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds also contain a fluorine atom and are known for their broad-spectrum antibacterial activity.
Iodoquinolines: These compounds contain an iodine atom and are studied for their potential use in medicine and industry.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which enhances its biological activity and makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
213772-79-3 |
|---|---|
分子式 |
C11H9FINO |
分子量 |
317.10 g/mol |
IUPAC 名称 |
1-(3-fluoro-2-iodoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H9FINO/c1-6(15)9-7-4-2-3-5-8(7)14-11(13)10(9)12/h2-6,15H,1H3 |
InChI 键 |
PYGDBZGTPOKNJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=NC2=CC=CC=C21)I)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


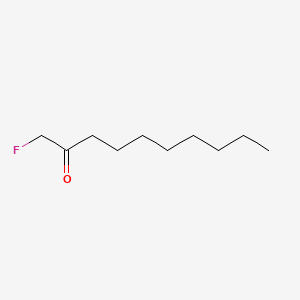
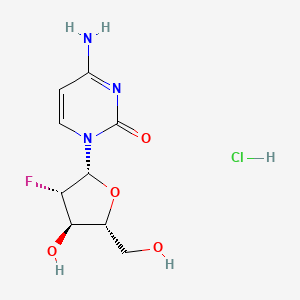
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
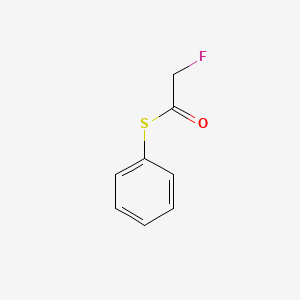
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
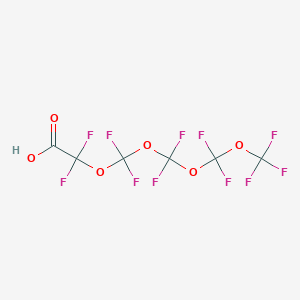
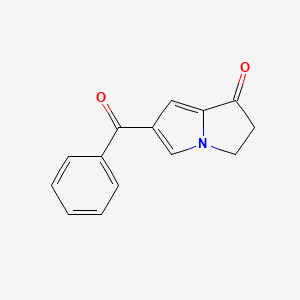

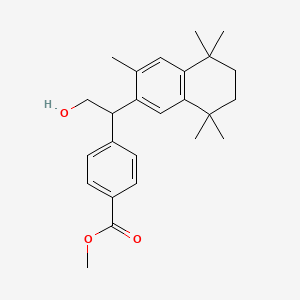
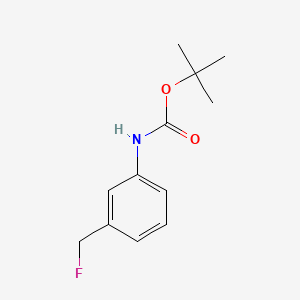
![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)
